2-oxo-2H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate
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Overview
Description
2-oxo-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is a synthetic organic compound that belongs to the class of coumarin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then purified by flash chromatography on silica gel to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-oxo-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects . Additionally, it can interfere with cellular processes like microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar structural features but differs in the acyl group attached to the chromen-7-yl moiety.
Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate: Another coumarin derivative with an ethyl ester group instead of the tert-butoxycarbonyl group.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate: A structurally related compound with additional chlorine and methyl groups.
Uniqueness
2-oxo-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides steric hindrance and stability, while the chromen-7-yl moiety contributes to its fluorescence and biological activity .
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C22H21NO6/c1-22(2,3)29-21(26)23-19(15-7-5-4-6-8-15)20(25)27-16-11-9-14-10-12-18(24)28-17(14)13-16/h4-13,19H,1-3H3,(H,23,26) |
InChI Key |
MTHAISFOSIJBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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